

Vegfr-2-IN-42 crystallographic structure confirmation

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Compound Focus: Vegfr-2-IN-42

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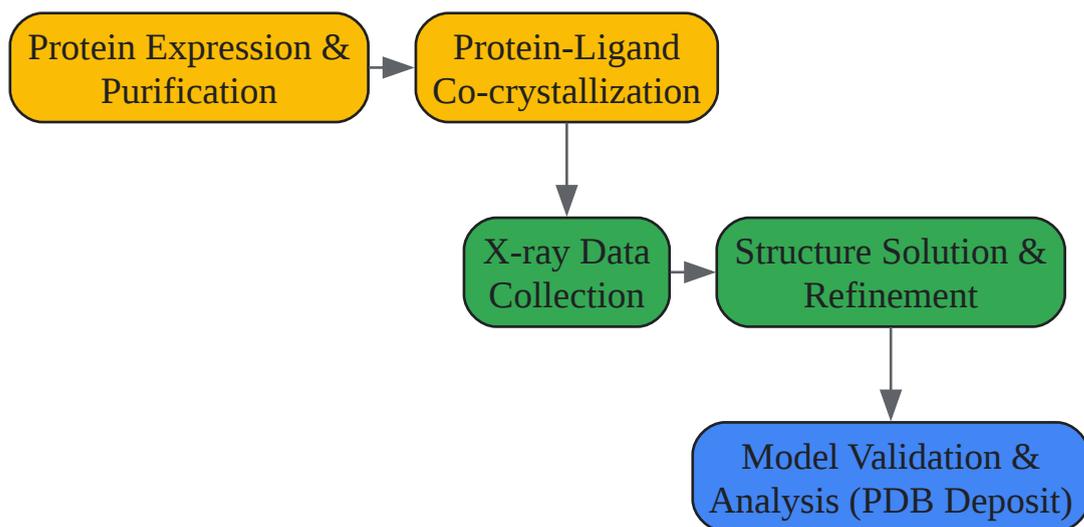
Confirmed VEGFR-2 Inhibitor Complex Structures

The table below summarizes key VEGFR-2-inhibitor complexes with their crystallographic data available in the RCSB Protein Data Bank (PDB), which are crucial for structural studies and drug design efforts.

PDB ID	Inhibitor Name / Description	Resolution	Key Features and Interactions
2OH4 [1]	Benzimidazole-urea inhibitor	2.05 Å	Demonstrates binding of a benzimidazole-urea scaffold; the urea moiety interacts with the kinase's hinge region [1].
2XIR [2]	PF-00337210	1.50 Å	Structure of VEGFR2 kinase domain with a benzofuran-3-carboxamide inhibitor [2].
4ASD [3] [4]	Sorafenib (Multi-kinase inhibitor)	Information from text	Used in multiple studies as a reference structure; binding involves picolinamide (hinge region), ureido moiety (gate area/DFG motif), and hydrophobic back pocket interactions [3] [4].

Experimental Workflow for Structure Determination

The process of determining a crystal structure of a VEGFR-2-inhibitor complex involves several key steps, from protein preparation to data analysis. The diagram below outlines this workflow, which is derived from standard methodologies used for the structures mentioned.



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Workflow Stages:

- **Protein Expression and Purification:** The kinase domain of human VEGFR-2 is expressed, typically in systems like *E. coli*, and purified to homogeneity [1].
- **Protein-Ligand Co-crystallization:** The purified VEGFR-2 kinase domain is mixed with the inhibitor compound and crystallized to form a stable protein-ligand complex [1].
- **X-ray Data Collection and Processing:** X-ray diffraction data is collected from the crystals (e.g., at synchrotron sources). Software suites like HKL-2000 are used for data reduction and scaling [1] [2].
- **Structure Solution and Refinement:** The phase problem is solved using molecular replacement or other methods. The atomic model is built and refined against the diffraction data using programs like REFMAC to achieve high accuracy [1] [2].
- **Validation and Deposition:** The final model is validated for stereochemical quality and fit to the experimental data, then deposited in the RCSB Protein Data Bank (PDB) for public access [1] [2].

How to Locate a Specific Structure

If you need to find a structure that is not listed above, here are some practical steps you can take:

- **Direct Database Search:** Search the **RCSB Protein Data Bank (www.rcsb.org)** using the compound's known name or synonyms.

- **Consult Related Literature:** Search scientific publications for articles that describe the synthesis and biological evaluation of "**Vegfr-2-IN-42**." If a crystal structure was solved, the PDB accession code should be listed in the experimental methods section.
- **Broaden Your Query:** The provided structures of **2OH4** (benzimidazole-urea) and **2XIR** are excellent starting points if you are studying similar chemotypes [1] [2].

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References

1. RCSB PDB - 2OH4: Crystal structure of Vegfr2 with a benzimidazole-urea inhibitor [rcsb.org]
2. RCSB PDB - 2XIR: Crystal structure of the VEGFR2 kinase domain in complex with PF- 00337210 (N,2-dimethyl-6-(7-(2-morpholinoethoxy)quinolin-4-yloxy) benzofuran-3-carboxamide) [rcsb.org]
3. Receptor-based pharmacophore modeling, molecular docking, synthesis and biological evaluation of novel VEGFR-2, FGFR-1, and BRAF multi-kinase inhibitors | BMC Chemistry [link.springer.com]
4. a computational approach to discovering novel VEGFR-2 ... [pmc.ncbi.nlm.nih.gov]

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